Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a pyridine ring and an amino group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate typically involves the reaction of pyridine-2-carboxaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(pyridin-3-yl)acetate
- Methyl 2-amino-2-(pyridin-4-yl)acetate
- Methyl 2-amino-2-(pyridin-5-yl)acetate
Uniqueness
Methyl 2-amino-2-(pyridin-2-yl)acetate oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12N2O6 |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate;oxalic acid |
InChI |
InChI=1S/C8H10N2O2.C2H2O4/c1-12-8(11)7(9)6-4-2-3-5-10-6;3-1(4)2(5)6/h2-5,7H,9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
REHHAZHRMKAIHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.